REACTION_CXSMILES
|
[OH-:1].[K+].[N+:3]([C:6]1[CH:16]=[CH:15][CH:14]=[C:8]2[C:9]([NH:11][C:12](=[O:13])[C:7]=12)=[O:10])([O-:5])=[O:4].Cl>O>[N+:3]([C:6]1[CH:16]=[CH:15][CH:14]=[C:8]([C:9]([OH:1])=[O:10])[C:7]=1[C:12]([NH2:11])=[O:13])([O-:5])=[O:4] |f:0.1|
|
Name
|
|
Quantity
|
16.1 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C2C(C(=O)NC2=O)=CC=C1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
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Type
|
CUSTOM
|
Details
|
The suspension was stirred at 0° C. for 3 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated to 30° C. for 3 hrs
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
The resulting suspension was cooled to 0° C. for 1 hr
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The suspension was filtered
|
Type
|
WASH
|
Details
|
washed with cold water (2×10 mL)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C(C(C(=O)O)=CC=C1)C(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24.6 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |